4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine
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Overview
Description
4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine is a chemical compound with the molecular formula C10H11FN2O5S It is characterized by the presence of a morpholine ring attached to a sulfonyl group, which is further substituted with a fluoro and nitro group on the benzene ring
Preparation Methods
The synthesis of 4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine typically involves the reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran. The reaction conditions often include maintaining a low temperature to control the reaction rate and ensure high yield .
Chemical Reactions Analysis
4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be reduced to an amino group using reducing agents like iron and ammonium chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Formation of Derivatives: The sulfonyl group can react with different nucleophiles to form sulfonamide derivatives, which are of significant interest in medicinal chemistry.
Scientific Research Applications
4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential antimicrobial agents.
Biological Studies: The compound and its derivatives are studied for their biological activities, including antimicrobial and antifungal properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of 4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine and its derivatives often involves interaction with biological targets such as enzymes. For instance, sulfonamide derivatives of this compound have been shown to inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine can be compared with other sulfonyl morpholine derivatives, such as:
- 4-[(4-Chloro-3-nitrobenzene)sulfonyl]morpholine
- 4-[(4-Bromo-3-nitrobenzene)sulfonyl]morpholine
- 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine
These compounds share a similar core structure but differ in the substituents on the benzene ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, making each compound unique in its applications .
Properties
IUPAC Name |
4-(4-fluoro-3-nitrophenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O5S/c11-9-2-1-8(7-10(9)13(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEKQWIRICMZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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